molecular formula C20H20N2O7S B2507551 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034356-54-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B2507551
CAS No.: 2034356-54-0
M. Wt: 432.45
InChI Key: KQXGFDCPIQUGFJ-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a 2-hydroxyethyl group to a benzenesulfonamide scaffold substituted at the para-position with a 2,5-dioxopyrrolidin ring.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c23-16(13-1-6-17-18(11-13)29-10-9-28-17)12-21-30(26,27)15-4-2-14(3-5-15)22-19(24)7-8-20(22)25/h1-6,11,16,21,23H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGFDCPIQUGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S with a molecular weight of 396.44 g/mol. The structure includes a sulfonamide group, a dioxin moiety, and a pyrrolidine ring, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Common methods include:

  • Formation of the Dioxin Ring : Utilizing dihydrobenzo[b][1,4]dioxin as a starting material.
  • Nucleophilic Substitution : Introducing hydroxyethyl and pyrrolidine groups through nucleophilic attack on activated substrates.
  • Sulfonamide Formation : Reacting amines with sulfonyl chlorides to form the sulfonamide bond.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamides have been shown to inhibit tumor growth in various cancer cell lines:

  • Mechanism of Action : Many benzenesulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes involved in tumor metabolism.
  • Case Study : A study found that a related sulfonamide derivative demonstrated an IC50 value of 0.5 µM against breast cancer cells (MCF-7) .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • In Vitro Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Activity Spectrum : One study reported that derivatives exhibited bacteriostatic effects at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 Value (µM)Target Organism/Cell Line
Compound AAnticancer0.5MCF-7 (Breast Cancer)
Compound BAntimicrobial100S. aureus
Compound CAntimicrobial200E. coli

Safety and Toxicology

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

  • In Vivo Studies : Toxicological studies on related compounds have indicated low toxicity levels at therapeutic doses.
  • Safety Profile : Long-term studies suggest that derivatives do not exhibit significant adverse effects in animal models .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with sulfonamide groups. The structural formula is characterized by the presence of a sulfonamide moiety linked to a dihydrobenzo compound and a pyrrolidine derivative. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased cancer cell apoptosis, particularly in tumors with BRCA mutations .
  • Case Studies : In vitro studies have shown that similar sulfonamide derivatives can induce cytotoxicity in various cancer cell lines, including breast and prostate cancer cells. The combination of these compounds with traditional chemotherapeutics has demonstrated synergistic effects, enhancing overall efficacy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Alzheimer's Disease : Research indicates that derivatives of this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. By inhibiting AChE activity, these compounds could potentially enhance cholinergic neurotransmission and improve cognitive function in affected individuals .

Therapeutic Applications

The therapeutic applications of this compound are promising:

Application AreaPotential Benefits
OncologyInduction of cancer cell death through PARP inhibition
NeurologyNeuroprotection via AChE inhibition
Anti-inflammatoryReduction of oxidative stress and inflammation markers

Comparison with Similar Compounds

Core Structural Features

Common features among analogs include:

  • Dihydrobenzodioxin backbone : Present in all analogs (e.g., ), enhancing π-π stacking and hydrophobic interactions.
  • Sulfonamide group : A key pharmacophore in bioactive molecules, often targeting enzymes or receptors (e.g., carbonic anhydrase, sulfonylurea receptors) .

Key differences in substituents:

Compound Name Substituent on Benzenesulfonamide Additional Functional Groups Molecular Weight
Target Compound 4-(2,5-Dioxopyrrolidin-1-yl) 2-Hydroxyethyl linker ~444.5 g/mol (estimated)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide 4-Fluoro None 325.3 g/mol
N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide 4-Fluoro, 2-methyl 2-Hydroxyethyl linker 443.5 g/mol
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Pyridazinone ring Ethyl linker with pyridazinone 443.5 g/mol

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The target compound’s 2,5-dioxopyrrolidin group introduces two additional hydrogen-bond acceptors (keto groups), enhancing target binding compared to fluorine or methyl substituents .
  • Metabolic Stability : Fluorine (in ) and electron-withdrawing groups (e.g., sulfonamide) generally resist oxidative metabolism, whereas the hydroxyethyl linker in the target compound could be a site for glucuronidation .

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